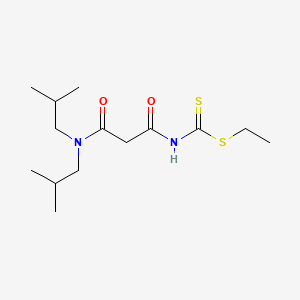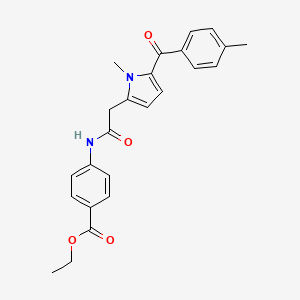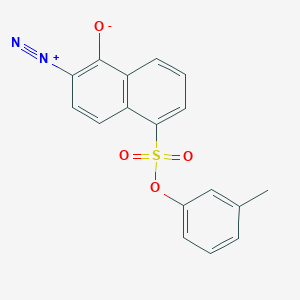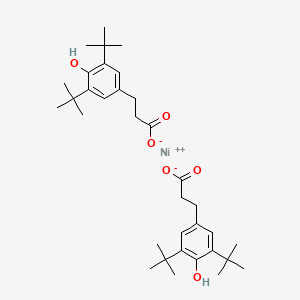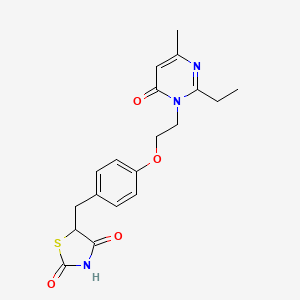
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- is a compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their significant role in medicinal chemistry, particularly in the treatment of type 2 diabetes. This compound, like other thiazolidinediones, exhibits a unique structure that allows it to interact with specific biological targets, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- typically involves the reaction of 5-(4-chlorobenzylidene)-2,4-thiazolidinedione with substituted primary aromatic amines in the presence of potassium carbonate and acetonitrile. This reaction is often facilitated by microwave-assisted techniques, which enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated derivatives.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF).
Substitution: Potassium carbonate (K2CO3) in acetonitrile under microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antidiabetic agent due to its ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ).
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- involves its interaction with PPAR-γ. This interaction leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels .
Comparación Con Compuestos Similares
Similar Compounds
- Pioglitazone
- Rosiglitazone
- Troglitazone
Comparison
Compared to other thiazolidinediones, 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- exhibits unique structural features that may enhance its binding affinity and selectivity for PPAR-γ. This uniqueness potentially translates to improved therapeutic efficacy and reduced side effects.
Propiedades
Número CAS |
199113-95-6 |
|---|---|
Fórmula molecular |
C19H21N3O4S |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
5-[[4-[2-(2-ethyl-4-methyl-6-oxopyrimidin-1-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H21N3O4S/c1-3-16-20-12(2)10-17(23)22(16)8-9-26-14-6-4-13(5-7-14)11-15-18(24)21-19(25)27-15/h4-7,10,15H,3,8-9,11H2,1-2H3,(H,21,24,25) |
Clave InChI |
NRFACSVINOXODO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC(=O)N1CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
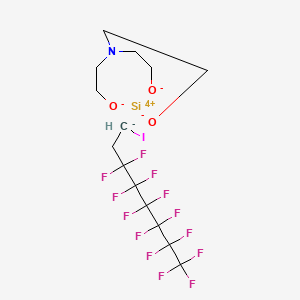

![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
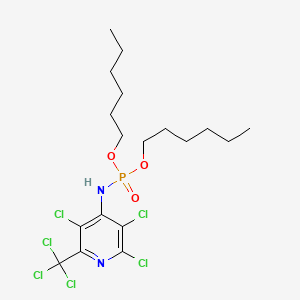
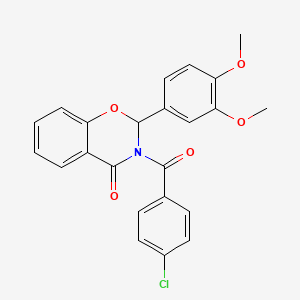
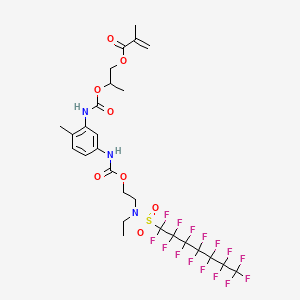
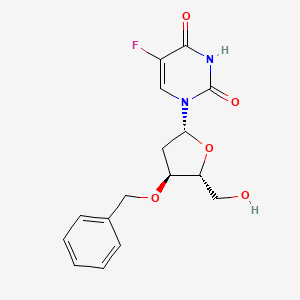
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B15186312.png)
